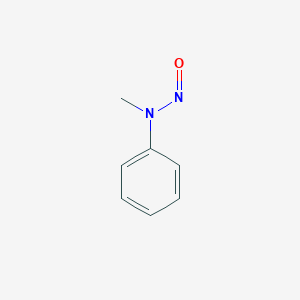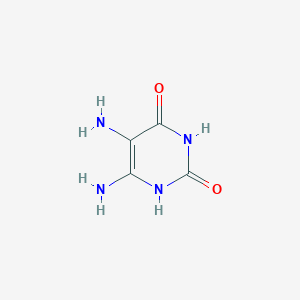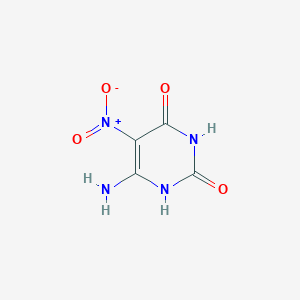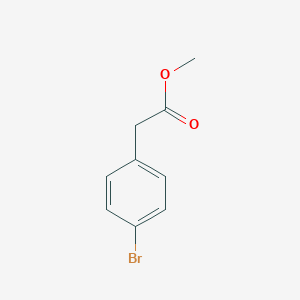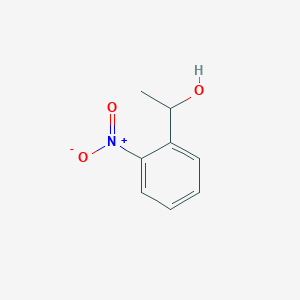
1-(2-Nitrophenyl)ethanol
Übersicht
Beschreibung
1-(2-Nitrophenyl)ethanol is a compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is a nitrated benzylic alcohol compound and is typically a yellow oil .
Synthesis Analysis
1-(2-Nitrophenyl)ethanol is a racemic preparation of 2-nitrobenzyl alcohol, which presents a useful substitution pattern for synthesis . It has been reported in the design of photolabile precursors of glutamate .Molecular Structure Analysis
The InChI code for 1-(2-Nitrophenyl)ethanol is1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
1-(2-Nitrophenyl)ethanol can undergo various chemical reactions. For instance, when irradiated, it yields 2-nitroso benzaldehyde or 2-nitroso acetophenone with quantum yields of about 60% .Physical And Chemical Properties Analysis
1-(2-Nitrophenyl)ethanol has a melting point of 40-41℃ and a boiling point of 106-107°C at 1mmHg . Its density is 1.2300 g/cm3 at 20 ºC and it has a refractive index of 1.5572 at 589.3 nm 20℃ . It is soluble in dichloromethane, ether, ethyl acetate, and methanol .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
“1-(2-Nitrophenyl)ethanol” can be used in the synthesis of various derivatives. For instance, it has been used in the synthesis of "1-(4,5-Dimethoxy-2-nitrophenyl)ethanol" . The process involved the reaction of 4,5-dimethoxy-4-nitrobenzophenone with NaBH4 in ethanol, followed by acidification with hydrochloric acid .
Coupling Reactions
This compound can also be used in coupling reactions. For example, 2-nitrotoulene was coupled with benzaldehyde to provide the expected 1-phenyl-2-(2’-nitro)phenyl ethanol .
Phosphate Protecting Reagent
“1-(2-Nitrophenyl)ethanol” can serve as a phosphate protecting reagent . This is particularly useful in the synthesis of nucleotides and other related compounds.
O6 Protecting Agent for Deoxyguanosine
In addition to its role as a phosphate protecting reagent, “1-(2-Nitrophenyl)ethanol” can also be used as an O6 protecting agent for deoxyguanosine . This is crucial in the synthesis of modified nucleosides and nucleotides.
Solvent Properties
Due to its chemical structure, “1-(2-Nitrophenyl)ethanol” is slightly soluble in water . This property can be exploited in various chemical reactions and processes where a slightly polar solvent is required.
Storage and Handling
“1-(2-Nitrophenyl)ethanol” should be stored in a sealed container in a dry room at normal temperature . It is incompatible with oxidizing agents , which is important to note for safety and handling procedures in the laboratory.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDBYQDNNWCLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)ethanol | |
CAS RN |
3205-25-2 | |
| Record name | 1-(2-Nitrophenyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003205252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3205-25-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-nitrophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1-(2-Nitrophenyl)ethanol used to control protein activity with light?
A: 1-(2-Nitrophenyl)ethanol can be used as a photoremovable protecting group, or "cage", for proteins. [, ] This approach has been demonstrated with the enzyme α-chymotrypsin. [] Coating α-chymotrypsin with 1-(2-Nitrophenyl)ethanol residues significantly reduces its enzymatic activity. [] Upon exposure to UV-A light, the 1-(2-Nitrophenyl)ethanol groups are cleaved, restoring the enzyme's activity. [] This strategy offers a simple alternative to site-directed mutagenesis for creating light-activatable proteins. [] You can explore further details about this application in the papers "A simple procedure for the photoregulation of chymotrypsin activity" [] and "The Construction of a Functional Photoactivatable Cancer Targeting Bispecific Antibody Conjugate". []
Q2: What is unique about the photochemical reaction mechanism of 1-(2-Nitrophenyl)ethanol?
A: Upon UV irradiation, 1-(2-Nitrophenyl)ethanol undergoes a photochemical reaction yielding 2-nitrosoacetophenone. [] The reaction can proceed through two different mechanisms depending on the solvent. [] In aprotic solvents or aqueous acids and bases, the dominant pathway involves proton transfer, forming a hydrated nitroso intermediate. [] In contrast, aqueous solutions with a pH between 3 and 8 favor a mechanism involving cyclization to a benzisoxazolidine intermediate, which then opens to form a carbonyl hydrate. [] These intermediates have been identified through time-resolved infrared spectroscopy (TRIR). [] The paper "Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer" [] provides a detailed analysis of these reaction pathways.
Q3: Can 1-(2-Nitrophenyl)ethanol be used to synthesize chiral compounds?
A: Yes, the chiral nature of 1-(2-Nitrophenyl)ethanol allows for the synthesis of its diastereoisomers. [] These diastereoisomers can be separated by fractional crystallization of their corresponding (1S)-camphanate esters. [] The absolute configuration of the (S)-alcohol was confirmed by X-ray crystallography. [] This chirality makes 1-(2-Nitrophenyl)ethanol a valuable starting material for synthesizing other chiral compounds, as exemplified by the preparation of (R)- and (S)-1-(2-nitro-phenyl)ethyl P3-esters of adenosine triphosphate ("caged" ATP). [] For more information on this aspect, refer to the paper "Synthesis and absolute stereochemistry of the two diastereoisomers of P3-1-(2-nitrophenyl)ethyl adenosine triphosphate (‘caged’ ATP)". []
Q4: How is 1-(2-Nitrophenyl)ethanol used in analytical chemistry?
A: Derivatives of 1-(2-Nitrophenyl)ethanol, specifically heptakis(2,6-di-O-ethoxyethyl-3-O-trifluoroacetyl)-β-cyclodextrin, find applications in gas chromatography as chiral stationary phases. [] These stationary phases exhibit excellent separation capabilities for various compounds, including Grob test mixtures, disubstituted benzene isomers, and ten different chiral compounds. [] The effectiveness of these stationary phases is evident in their ability to separate α-substituted propionate, 1-(2′-nitrophenyl)-ethanol, α-methyl-4-chlorobenzyl cyanide, and 2-methyl-4-oxo-3-prop-2-ynyl-cyclopent-2-enyl acetate. [] Learn more about the application of these derivatives in the paper "Preparation of Gas Chromatography Chiral Stationary Phase Heptakis(2,6-di-O-ethoxyethyl-3-O-trifluoroacetyl)-β-cyclodextrin and Its Application". []
Q5: Can 1-(2-Nitrophenyl)ethanol be used in the synthesis of water-soluble fluorescent materials?
A: Yes, 1-(2-Nitrophenyl)ethanol has been employed in synthesizing water-soluble zwitterionic oligofluorenes. [] One such example is the creation of a photoresponsive oligofluorene (OF-3) by protecting a zwitterionic oligofluorene (OF-1) with 1-(2-Nitrophenyl)ethanol. [] When irradiated with light, OF-3 undergoes photolysis, releasing OF-1 and resulting in fluorescence "turn-on." [] This property allows OF-3 to be used as a sensor for double-stranded DNA tagged with fluorescein (dsDNA-F1) through fluorescence resonance energy transfer (FRET). [] This application is detailed further in the paper "Synthesis of Zwitterionic Water‐Soluble Oligofluorenes with Good Light‐Harvesting Ability". []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14685.png)
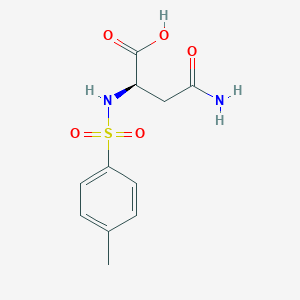


![2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide](/img/structure/B14697.png)

